molecular formula C28H33N7O5 B1193320 Palbociclib-Succinic acid

Palbociclib-Succinic acid

カタログ番号 B1193320
分子量: 547.616
InChIキー: CRYHQIUZDOTVPQ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Palbociclib-Succinic acid, also known as Palbociclib- Succinate or Palbociclib--hemisuccinic acid, is a Palbociclib- derivative with a succinic acid linker. The carboxy group of Palbociclib--Succinic acid, after activiating, can be used to conjugate with other molecules such as peptides, proteins, antibodies or enzymes, or polymers.Palbociclib--Succinic acid is a useful agent to make Palbociclib--conjugate for drug delivery, nanodrug research. Palbociclib was approved on February 3, 2015 as a treatment (in combination with letrozole) for patients with estrogen receptor-positive advanced breast cancer.

科学的研究の応用

Co-Amorphous Palbociclib–Organic Acid Systems

A study by Zhang et al. (2019) in "RSC Advances" explored co-amorphous drug systems combining palbociclib with organic acids, including succinic acid. This formulation showed improved solubility, dissolution rate, and stability, with maintained biosafety and drug efficacy, offering a basis for clinical applications of palbociclib–succinic acid co-amorphous systems (Zhang et al., 2019).

Palbociclib's Mechanism of Action and Interaction

Llanos et al. (2019) in "Oncogene" reported that palbociclib concentrates in intracellular acidic vesicles. This lysosomal trapping contributes to its prolonged activity and interaction with other drugs, highlighting a novel aspect of palbociclib's functionality, potentially influencing its combination with other compounds, such as succinic acid (Llanos et al., 2019).

Palbociclib's Role in Cancer Treatment

The study "Palbociclib: First Global Approval" by Dhillon (2015) in "Drugs" detailed the approval of palbociclib as a CDK4/6 inhibitor for advanced breast cancer treatment. This milestone underscores its significance in oncological therapeutics, which may extend to its combination with succinic acid (Dhillon, 2015).

Palbociclib's Efficacy in Combination Therapies

Bollard et al. (2016) in "Gut" demonstrated palbociclib's potential in hepatocellular carcinoma treatment, especially in combination with other drugs. This suggests a potential for exploring combinations like palbociclib and succinic acid in various cancer types (Bollard et al., 2016).

Novel Cocrystals of Palbociclib

Duan et al. (2021) in "Pharmaceutics" explored cocrystals of palbociclib to enhance its solubility and bioavailability. This research into palbociclib's physical chemistry could be relevant for its combination with succinic acid, aiming at improved pharmacokinetics (Duan et al., 2021).

Palbociclib's Pharmacodynamics and Clinical Development

Clark et al. (2016) in "JAMA oncology" provided a comprehensive review of palbociclib's pharmacodynamics and clinical trials. Understanding its clinical development is crucial for potential applications in combination with succinic acid (Clark et al., 2016).

Palbociclib and Radiosensitivity in Cancer

Huang et al. (2018) in the "European journal of cancer" found that palbociclib enhances radiosensitivity in certain cancers. This aspect could inform research on palbociclib-succinic acid formulations in oncology (Huang et al., 2018).

Palbociclib's Impact on Proteasome Activity

Miettinen et al. (2017) in "The EMBO Journal" revealed palbociclib's effect on the 20S proteasome in breast cancer cells. This discovery could be significant for developing palbociclib-succinic acid combinations targeting proteasome activity (Miettinen et al., 2017).

Succinic Acid's Industrial Applications

Zeikus et al. (1999) in "Applied Microbiology and Biotechnology" detailed the industrial applications of succinic acid. Understanding its wide range of uses could provide insights into its potential synergies with palbociclib (Zeikus et al., 1999).

特性

製品名

Palbociclib-Succinic acid

分子式

C28H33N7O5

分子量

547.616

IUPAC名

4-(4-(6-((6-acetyl-8-cyclopentyl-5-methyl-7-oxo-7,8-dihydropyrido[2,3-d]pyrimidin-2-yl)amino)pyridin-3-yl)piperazin-1-yl)-4-oxobutanoic acid

InChI

InChI=1S/C28H33N7O5/c1-17-21-16-30-28(32-26(21)35(19-5-3-4-6-19)27(40)25(17)18(2)36)31-22-8-7-20(15-29-22)33-11-13-34(14-12-33)23(37)9-10-24(38)39/h7-8,15-16,19H,3-6,9-14H2,1-2H3,(H,38,39)(H,29,30,31,32)

InChIキー

CRYHQIUZDOTVPQ-UHFFFAOYSA-N

SMILES

O=C1C(C(C)=O)=C(C2=CN=C(N=C2N1C3CCCC3)NC4=NC=C(C=C4)N5CCN(C(CCC(O)=O)=O)CC5)C

外観

Solid powder

純度

>98% (or refer to the Certificate of Analysis)

賞味期限

>2 years if stored properly

溶解性

Soluble in DMSO

保存方法

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

同義語

Palbociclib-Succinic acid, Palbociclib-hemi Succinic acid;  Palbociclib-Succinate,

製品の起源

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Palbociclib-Succinic acid
Reactant of Route 2
Reactant of Route 2
Palbociclib-Succinic acid
Reactant of Route 3
Reactant of Route 3
Palbociclib-Succinic acid
Reactant of Route 4
Reactant of Route 4
Palbociclib-Succinic acid
Reactant of Route 5
Reactant of Route 5
Palbociclib-Succinic acid
Reactant of Route 6
Palbociclib-Succinic acid

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。